Gadgvgksal

Cancer Immunotherapy Neoantigen TCR-T

Optimize your KRAS G12D-targeted immunotherapy research with GADGVGKSAL (Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu), a 10-amino acid mutant peptide (CAS 199477-24-2). As the sole validated immunogen for stable TCR-accessible pMHC complex formation with HLA-A*11:01, GADGVGKSAL avoids the conformational non-reactivity of the 9mer analog. It is also the only peptide that uniquely stabilizes HLA-C*08:02 for reliable TIL expansion assays. Sourced with >95% purity, this lyophilized peptide is essential for functional T-cell assays, tetramer staining, and serves as a critical calibration standard for HLA-C*03:04 and C*05:01 binding studies.

Molecular Formula C36H63N11O14
Molecular Weight 874.0 g/mol
Cat. No. B12407312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadgvgksal
Molecular FormulaC36H63N11O14
Molecular Weight874.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN
InChIInChI=1S/C36H63N11O14/c1-17(2)11-23(36(60)61)45-31(55)20(6)42-34(58)24(16-48)46-33(57)21(9-7-8-10-37)43-26(50)14-40-35(59)29(18(3)4)47-27(51)15-39-32(56)22(12-28(52)53)44-30(54)19(5)41-25(49)13-38/h17-24,29,48H,7-16,37-38H2,1-6H3,(H,39,56)(H,40,59)(H,41,49)(H,42,58)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,51)(H,52,53)(H,60,61)/t19-,20-,21-,22-,23-,24-,29-/m0/s1
InChIKeyBHNOZWURKNUQLJ-IEPHIUIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GADGVGKSAL (KRAS G12D 10mer Peptide) for Cancer Immunotherapy Research and Procurement


GADGVGKSAL is a 10‑amino acid peptide (sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu) corresponding to amino acids 10–19 of the mutant KRAS G12D oncoprotein . It is widely utilized as an immunogenic neoantigen in cancer immunotherapy research, particularly for the development of T‑cell receptor (TCR)‑based therapies and cancer vaccines targeting the KRAS G12D driver mutation . The peptide is classified as a linear MHC class I epitope and has been structurally characterized in complex with multiple HLA alleles [1].

Why Generic KRAS G12D Peptide Substitution Fails: GADGVGKSAL's Unique Structural and Immunogenic Profile


Simply interchanging KRAS G12D‑derived peptides of different lengths or from different HLA‑restriction backgrounds can lead to experimental failure. Peptide length directly dictates pMHC stability and TCR recognition: GADGVGKSAL (10‑mer) forms a stable, immunogenic complex with HLA‑A*11:01, whereas the corresponding 9‑mer (GADGVGKSA) adopts a bent conformation incompatible with TCR engagement [1]. Furthermore, wild‑type KRAS peptides (e.g., GAGGVGKSAL) fail to stabilize certain HLA alleles that the mutant G12D peptide engages [2]. Consequently, procurement decisions must be guided by the specific length, mutant status, and intended HLA‑restriction context of the research application.

Quantitative Evidence for GADGVGKSAL Differentiation Against Closest Analogs


GADGVGKSAL (10‑mer) vs. GADGVGKSA (9‑mer): HLA‑A*11:01 Binding Stability and Thermodynamic Advantage

Molecular dynamics simulations and MM/GBSA free energy calculations demonstrate that the 10‑mer GADGVGKSAL exhibits significantly lower binding free energy (ΔG) and greater conformational stability when bound to HLA‑A*11:01 compared to the 9‑mer GADGVGKSA. The 10‑mer complex stabilized within ~50 ns and maintained lower RMSD fluctuations throughout a 100 ns simulation [1]. In contrast, the 9‑mer adopts a bent conformation that buries the mutation site, rendering it inaccessible to TCRs and unable to form a stable pMHC complex [1].

Cancer Immunotherapy Neoantigen TCR-T HLA-A*11:01

Mutant vs. Wild‑Type KRAS Peptide: Differential HLA‑C*08:02 Stabilization

A structural and functional study of a successful adoptive T‑cell therapy case showed that only the mutant KRAS G12D peptide (GADGVGKSAL) stabilizes the HLA‑C*08:02 molecule; the wild‑type peptide (GAGGVGKSAL) fails to do so [1]. This stabilization occurs because the mutant aspartate residue at position 12 forms a critical anchor salt bridge to HLA‑C, an interaction that is absent in the wild‑type glycine‑containing peptide [1].

Adoptive T Cell Therapy Tumor Infiltrating Lymphocytes HLA-C*08:02

Allele‑Restricted MHC Binding Profile: Quantified Positive Binding Across Multiple HLA Alleles

The Immune Epitope Database (IEDB) compiles experimental MHC ligand assay data for GADGVGKSAL. Positive binding was observed for several HLA class I alleles: HLA‑C*05:01 (3/3 assays positive), HLA‑C*03:04 (2/2), HLA‑B*07:02 (1/1), HLA‑C*08:01 (1/1), and HLA‑C*03:03 (1/3) [1]. In contrast, no binding was detected for HLA‑C*01:02 (0/2), HLA‑C*04:01 (0/1), HLA‑C*12:03 (0/1), or HLA‑C*17:01 (0/1) [1].

MHC Ligand Assay Immunopeptidomics HLA Polymorphism

Crystal Structure at 1.9 Å Resolution Enables Structure‑Guided Design

A high‑resolution (1.9 Å) crystal structure of GADGVGKSAL bound to HLA‑C*03:04 is available (PDB 6JTN) [1]. This structure provides atomic‑level detail of the peptide‑MHC interface, including specific binding residues and the conformation of the G12D mutation site. Such structural information is not universally available for all KRAS mutant peptides; for example, many KRAS G12 variant peptides have not been crystallized with a broad panel of HLA alleles.

Structural Biology X‑ray Crystallography Rational Vaccine Design

Optimal Research and Industrial Application Scenarios for GADGVGKSAL


HLA‑A*11:01‑Restricted TCR‑T Discovery and Validation

Utilize GADGVGKSAL as the specific immunogen for screening and characterizing TCRs that recognize the KRAS G12D neoantigen presented by HLA‑A*11:01. The 10‑mer peptide forms a stable, TCR‑accessible pMHC complex, whereas the 9‑mer does not [1]. This makes GADGVGKSAL the only appropriate peptide for functional T‑cell assays, tetramer staining, and TCR affinity measurements in this HLA context.

HLA‑C*08:02‑Restricted Adoptive T‑Cell Therapy Research

Employ GADGVGKSAL for the generation of HLA‑C*08:02 tetramers and the expansion of tumor‑infiltrating lymphocytes (TILs) or engineered T cells. The mutant peptide uniquely stabilizes HLA‑C*08:02, enabling the detection and isolation of clinically relevant T‑cell clones [1]. Wild‑type or shorter peptide analogs cannot substitute for this critical stabilization effect.

Structure‑Guided Engineering of High‑Affinity TCRs

Leverage the publicly available 1.9 Å crystal structure of GADGVGKSAL bound to HLA‑C*03:04 (PDB 6JTN) [1] for computational modeling and rational design of affinity‑enhanced TCRs or peptide variants. The atomic‑resolution details of the peptide‑MHC interface inform mutagenesis strategies to improve binding without sacrificing specificity.

Validation of Allele‑Specific MHC‑Peptide Binding Assays

Use GADGVGKSAL as a positive control in MHC binding assays for permissive alleles such as HLA‑C*05:01 and HLA‑C*03:04, and as a negative control for non‑binding alleles like HLA‑C*01:02 and HLA‑C*04:01 [1]. This well‑characterized binding profile makes the peptide a reliable calibration standard for immunopeptidomics and HLA ligand screening platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadgvgksal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.